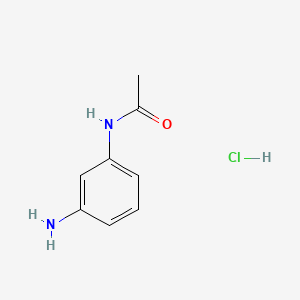
1,2-Bis(3,4-dimethylphenyl)ethan
Übersicht
Beschreibung
1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) is a colorless crystalline solid . It is a chemical compound with the molecular formula C18H22 .
Synthesis Analysis
DMPE can be effectively synthesized by Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts, such as ZrCl4, AlBr3, and AlCl3 . The addition of 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst during the alkylation at 50℃ results in preferential formation of DMPE .Molecular Structure Analysis
The molecular structure of DMPE is based on structures generated from information available in ECHA’s databases . The molecular weight of DMPE is 238.37 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of DMPE is the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts . The addition of 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst during the alkylation at 50℃ results in preferential formation of DMPE .Physical And Chemical Properties Analysis
DMPE is a colorless crystalline solid . It has a molecular weight of 238.37 .Wissenschaftliche Forschungsanwendungen
Sensibilisator für Thermopapier
DMPE wurde als ein hochwirksamer Sensibilisator für Thermopapier identifiziert, das häufig in Faxgeräten verwendet wird . Sensibilisatoren sind entscheidend für die Verbesserung der Farbentwicklung von Thermopapieren, und die Rolle von DMPE in dieser Anwendung besteht darin, die thermische Reaktion zu verbessern, was zu einem klareren und zuverlässigeren Druck in thermischen Bildgebungsprozessen führt.
Synthese von Diarylethanen durch Friedel-Crafts-Alkylierung
Die Verbindung wird effektiv durch Friedel-Crafts-Alkylierung von o-Xylol mit 1,2-Dichlorethan in Gegenwart von Lewis-Säure-Katalysatoren synthetisiert . Diese Methode ist aufgrund der Verfügbarkeit und der niedrigen Kosten der Rohmaterialien vorteilhaft, wodurch DMPE zu einem wertvollen Zwischenprodukt bei der Herstellung verschiedener Diarylethane wird, die Anwendungen von Pharmazeutika bis hin zu fortschrittlichen Materialien haben.
Vorläufer für die Porphyrinsynthese
DMPE-Derivate erweisen sich als wirksame Vorläufer für die Synthese von Porphyrinen . Porphyrine sind wichtige Verbindungen, die in verschiedenen Bereichen wie der Biomedizin eingesetzt werden, wo sie für ihre photodynamischen Therapieeigenschaften verwendet werden, und in der Materialwissenschaft für ihre Rolle in organischen Solarzellen.
Material für nichtlineare optische Phänomene
Aufgrund seiner nicht-zentro-symmetrischen Struktur und der Fähigkeit, den Elektronentransfer zwischen den Carbonylgruppen und aromatischen Kernen zu erleichtern, haben DMPE-Derivate potentielle Anwendungen als Materialien zur Erzeugung von nichtlinearen optischen Phänomenen zweiter Ordnung . Diese Eigenschaft ist für die Entwicklung von optischen Schaltern und Modulatoren in der Telekommunikation von Bedeutung.
Inhibitoren für Carboxylesterasen
Analoge Verbindungen von DMPE wurden synthetisiert und auf ihre Fähigkeit bewertet, Säugetier-Carboxylesterasen (CEs) selektiv zu inhibieren . CEs sind Proteine, die am Metabolismus von veresterten Medikamenten und Xenobiotika beteiligt sind, und Inhibitoren wie DMPE-Derivate können für die Regulierung dieser Prozesse entscheidend sein.
Flammhemmendes Additiv
DMPE wurde als Rohstoff bei der Synthese von flammhemmenden Verbindungen wie Decabromdiphenylethan verwendet . Diese Flammschutzmittel werden brennbaren Materialien zugesetzt, um das Brandrisiko zu verringern, was sie für die Sicherheit in verschiedenen Branchen unerlässlich macht.
Wirkmechanismus
Target of Action
This compound is primarily used in organic chemistry as a reagent
Mode of Action
It is known that this compound can be synthesized effectively by friedel-crafts alkylation of o-xylene with 1,2-dichloroethane (dce) in the presence of lewis acid catalysts . This suggests that it may interact with its targets through similar chemical reactions, potentially acting as a Lewis acid to facilitate various organic reactions.
Pharmacokinetics
Its physical properties such as its boiling point of 125-135 °c and its molecular weight of 238.36728 may influence its pharmacokinetic behavior.
Result of Action
As a reagent in organic chemistry, it is primarily used to facilitate chemical reactions rather than to exert a biological effect .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13-5-7-17(11-15(13)3)9-10-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBWASVAUDDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074619 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34101-86-5 | |
| Record name | 1,2-Bis(3,4-dimethylphenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34101-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis(3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034101865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the optimal reaction temperature for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane using ionic liquids?
A: Research indicates that a reaction temperature of 70°C is optimal for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane when using ionic liquids formed from anhydrous AlCl3 and low-carbon-chain quaternary ammonium salts []. This temperature, combined with a o-xylene to 1,2-dichloroethane molar ratio of 9:1 and a reaction time of 7 hours, led to a 56.7% yield of 1,2-Bis(3,4-dimethylphenyl)ethane [].
Q2: Beyond ionic liquids, what other Lewis acid catalysts have been explored for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane?
A: In addition to ionic liquids, researchers have investigated other Lewis acid catalysts for synthesizing 1,2-Bis(3,4-dimethylphenyl)ethane via the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane. These include zirconium tetrachloride (ZrCl4) and aluminum bromide (AlBr3) []. Further research explored modifying AlCl3 with additives like 2,6-lutidine, 2,6-lutidine-HCl, and tetrabutylammonium bromide ((n-Bu)4NBr) to improve the selectivity towards 1,2-Bis(3,4-dimethylphenyl)ethane formation during the alkylation reaction [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)












